[(3R)-3-Hydroxyhexadecanoyl]-L-carnitine, analytical standard
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Overview
Description
[(3R)-3-Hydroxyhexadecanoyl]-L-carnitine is a specialized analytical standard used in various scientific fields. It is a derivative of L-carnitine, a compound essential for the transport of fatty acids into the mitochondria for beta-oxidation. This compound is characterized by its molecular formula C23H45NO5 and a molecular weight of 415.61 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R)-3-Hydroxyhexadecanoyl]-L-carnitine typically involves the esterification of L-carnitine with a fatty acid derivative. The reaction conditions often include the use of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane . The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of [(3R)-3-Hydroxyhexadecanoyl]-L-carnitine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as column chromatography and recrystallization to ensure the final product meets analytical standards .
Chemical Reactions Analysis
Types of Reactions
[(3R)-3-Hydroxyhexadecanoyl]-L-carnitine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like .
Reduction: The ester group can be reduced to an alcohol using .
Substitution: The ester group can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: LiAlH4 in tetrahydrofuran (THF).
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted esters.
Scientific Research Applications
[(3R)-3-Hydroxyhexadecanoyl]-L-carnitine is used in a wide range of scientific research applications:
Chemistry: As a standard for analytical methods such as and spectroscopy.
Biology: Studying the role of L-carnitine derivatives in cellular metabolism and energy production.
Medicine: Investigating potential therapeutic effects in metabolic disorders and cardiovascular diseases.
Industry: Quality control and validation of analytical methods in pharmaceutical and nutraceutical industries.
Mechanism of Action
[(3R)-3-Hydroxyhexadecanoyl]-L-carnitine exerts its effects by facilitating the transport of long-chain fatty acids into the mitochondria. This process is crucial for the beta-oxidation pathway, where fatty acids are broken down to produce energy. The compound interacts with specific transport proteins and enzymes involved in fatty acid metabolism .
Comparison with Similar Compounds
Similar Compounds
- [(3R)-3-Hydroxyhexanoyl]-L-carnitine
- [(3R)-3-Hydroxydodecanoyl]-L-carnitine
- [(3R)-3-Hydroxytetradecanoyl]-L-carnitine
- [(3R)-3-Hydroxyoctadecanoyl]-L-carnitine
Uniqueness
[(3R)-3-Hydroxyhexadecanoyl]-L-carnitine is unique due to its specific chain length and hydroxylation pattern, which influence its biochemical properties and interactions. This makes it particularly useful for studying long-chain fatty acid metabolism and its implications in various biological processes .
Properties
Molecular Formula |
C23H45NO5 |
---|---|
Molecular Weight |
415.6 g/mol |
IUPAC Name |
(3R)-3-[(3R)-3-hydroxyhexadecanoyl]oxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C23H45NO5/c1-5-6-7-8-9-10-11-12-13-14-15-16-20(25)17-23(28)29-21(18-22(26)27)19-24(2,3)4/h20-21,25H,5-19H2,1-4H3/t20-,21-/m1/s1 |
InChI Key |
XKAZIAFZAQAHHG-NHCUHLMSSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC[C@H](CC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C)O |
Canonical SMILES |
CCCCCCCCCCCCCC(CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)O |
Origin of Product |
United States |
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